molecular formula C11H20ClN3O B1379203 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride CAS No. 1461713-91-6

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride

Cat. No.: B1379203
CAS No.: 1461713-91-6
M. Wt: 245.75 g/mol
InChI Key: OFCPXQYZJVKYLQ-UHFFFAOYSA-N
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Description

“2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride” is a chemical compound with the molecular formula C11H20ClN3O . It is part of the 1,2,4-oxadiazole family, which are heterocyclic compounds containing nitrogen and oxygen in their structures .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride is a compound of interest due to its inclusion in the broader class of 1,2,4-oxadiazole derivatives, which are known for their versatile chemical properties and applications in various fields of scientific research. The oxadiazole moiety, in particular, has been studied for its reactivity and potential as a building block in heterocyclic chemistry. For instance, the reactivity of similar oxadiazole derivatives with O- and N-nucleophiles has been explored, leading to the synthesis of novel heterocyclic systems that incorporate azepine and oxadiazole rings. These studies underscore the synthetic utility of oxadiazole compounds in creating complex and functionalized molecular architectures (Stepanov, Dashko, & Astrat’ev, 2012).

Antimicrobial Applications

In the realm of antimicrobial research, derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their potential to inhibit the growth of microorganisms responsible for infections. A series of novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles, for instance, have been developed with the aim of exploring their effects against various bacterial and fungal strains. These studies have shown that oxadiazole derivatives can exhibit significant antibacterial and antifungal activities, highlighting their potential as leads in the development of new antimicrobial agents (Sindhu et al., 2013).

Energetic Materials and Propellants

Oxadiazole derivatives have also been investigated for their applications in the field of energetic materials and propellants. The synthesis and characterization of insensitive energetic materials based on oxadiazole rings, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, have been carried out. These compounds have demonstrated moderate thermal stabilities and insensitivity towards impact and friction, making them suitable candidates for safer energetic materials and components in green rocket propellants (Yu et al., 2017).

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Properties

IUPAC Name

3-(azepan-2-yl)-5-propan-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.ClH/c1-8(2)11-13-10(14-15-11)9-6-4-3-5-7-12-9;/h8-9,12H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCPXQYZJVKYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2CCCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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